molecular formula C18H23N3O5 B13397233 butanedioic acid,(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide

butanedioic acid,(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide

Cat. No.: B13397233
M. Wt: 361.4 g/mol
InChI Key: WHTHWNUUXINXHN-UHFFFAOYSA-N
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Description

Butanedioic acid, (6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide is a structurally complex molecule combining a carbazole scaffold with a succinic acid (butanedioic acid) moiety. This compound is hypothesized to exhibit pharmacological relevance due to the carbazole moiety’s known role in binding to biological targets (e.g., kinases, neurotransmitter receptors) .

Properties

IUPAC Name

butanedioic acid;6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O.C4H6O4/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTHWNUUXINXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Frovatriptan succinate anhydrous can be synthesized through various methods. One approach involves the crystallization of frovatriptan succinate in different solvent combinations, such as acetone and water, to obtain monohydrate and dihydrate forms. These hydrates can then be converted to anhydrous forms through solvent-mediated and solid-state transformation techniques . Another method involves preparing frovatriptan succinate in an amorphous form by dissolving it in suitable solvents and then removing the solvent .

Industrial Production Methods

Industrial production of frovatriptan succinate anhydrous typically involves optimizing the crystallization conditions to obtain the desired polymorphic form. This includes controlling the temperature, solvent concentration, and humidity levels to ensure the stability and purity of the anhydrous form .

Chemical Reactions Analysis

Types of Reactions

Frovatriptan succinate anhydrous undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted frovatriptan derivatives.

Scientific Research Applications

Frovatriptan succinate anhydrous has several scientific research applications:

Comparison with Similar Compounds

Research Findings and Gaps

  • Spectroscopic Characterization : emphasizes the use of IR and UV-Vis spectroscopy for validating spirocyclic compounds, a methodology applicable to the target compound’s carboxamide and aromatic moieties .
  • Mechanistic Insights : The adsorption behavior of succinic acid on metal surfaces () raises questions about whether the target compound’s dicarboxylic acid group could similarly interact with biological targets or materials .

Biological Activity

Butanedioic acid, (6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a butanedioic acid moiety and a tetrahydrocarbazole framework. This unique structure contributes to its interaction with biological targets, particularly G-protein coupled receptors (GPCRs).

1. G-Protein Coupled Receptor Ligand Activity

Research indicates that this compound acts as a ligand for GPCRs, specifically the luteinizing hormone-releasing hormone (LHRH) receptor. The interaction with LHRH receptors suggests potential applications in treating hormonal disorders and certain cancers .

2. Antitumor Properties

Carbazole derivatives have been extensively studied for their antitumor activities. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines. A study highlighted that certain N-substituted carbazole derivatives exhibited IC50 values as low as 5.9 µg/mL against A549 lung carcinoma cells . This suggests that butanedioic acid derivatives may also possess similar antitumor efficacy.

3. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. Carbazole derivatives are known to influence neurogenesis and have been linked to the modulation of signaling pathways involved in neurodegenerative diseases. For example, certain derivatives have been shown to inhibit STAT3 activation, which is associated with tumorigenesis and neurodegeneration .

4. Antimicrobial Activity

Butanedioic acid derivatives exhibit notable antimicrobial properties. Research has demonstrated that carbazole derivatives can effectively inhibit bacterial and fungal growth. Compounds with specific substituents showed moderate to excellent antibacterial activities against strains such as Fusarium and Aspergillus species .

The biological activity of butanedioic acid, (6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide is primarily attributed to its interaction with various receptors and enzymes:

  • GPCR Modulation : By acting as a ligand for GPCRs like LHRH, it can influence hormonal signaling pathways.
  • Inhibition of Enzymatic Activity : Some studies suggest that related compounds may inhibit enzymes involved in cancer progression and inflammation .

Case Study 1: Antitumor Activity in Lung Carcinoma

A study evaluating the cytotoxic effects of N-substituted carbazoles found that specific derivatives significantly inhibited the growth of A549 lung carcinoma cells at low concentrations. The mechanism involved apoptosis induction through the activation of intrinsic pathways .

Case Study 2: Neuroprotective Effects in Animal Models

In vivo studies using animal models demonstrated that certain carbazole derivatives improved cognitive function and reduced neuroinflammation in models of Alzheimer’s disease. These effects were linked to the modulation of neurotransmitter systems and reduction in amyloid-beta accumulation .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
GPCR LigandActs on LHRH receptor; potential for hormonal therapies
AntitumorCytotoxic effects on cancer cell lines (IC50 = 5.9 µg/mL)
NeuroprotectiveModulates neurogenesis; influences cognitive functions
AntimicrobialEffective against bacterial and fungal strains

Q & A

Q. What are the recommended synthetic routes for preparing butanedioic acid derivatives of carbazole-3-carboxamide analogs?

Category : Basic (Synthesis Optimization) Methodological Answer : The synthesis of carbazole-3-carboxamide derivatives typically involves multi-step reactions, including cyclization, amidation, and salt formation. For example, analogous compounds like 6-amino-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide hydrochloride are synthesized via cyclocondensation of substituted anilines with cyclic ketones, followed by amidation using activated carboxylic acids. Reaction conditions (e.g., reflux in acetic anhydride/acetic acid mixtures with sodium acetate as a catalyst) and purification via crystallization are critical for yield optimization .

Q. How can solubility and stability be experimentally determined for this compound under physiological conditions?

Category : Basic (Physicochemical Profiling) Methodological Answer :

  • Solubility : Use shake-flask methods with HPLC-UV quantification in buffers (pH 1.2–7.4) to simulate gastrointestinal conditions.
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to identify hydrolysis or oxidation products .

Q. What spectroscopic techniques are most reliable for confirming the stereochemistry of the (6R)-methylamino substituent?

Category : Basic (Structural Confirmation) Methodological Answer :

  • NMR : 1H^1H- and 13C^13C-NMR coupled with NOESY to confirm spatial proximity of substituents.
  • X-ray crystallography : For absolute configuration determination if single crystals are obtainable .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of carbazole functionalization during synthesis?

Category : Advanced (Reaction Mechanism Analysis) Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and electron density maps to predict reactive sites. For instance, ICReDD’s reaction path search methods integrate computational and experimental data to optimize regioselectivity in heterocyclic systems .

Q. What experimental strategies resolve contradictions in pharmacokinetic data (e.g., bioavailability vs. metabolic stability)?

Category : Advanced (Data Contradiction Analysis) Methodological Answer :

  • ADME profiling : Use in vitro assays (e.g., Caco-2 permeability, microsomal stability) paired with in vivo PK studies in rodent models.
  • Multivariate analysis : Apply PCA (Principal Component Analysis) to correlate structural features (e.g., logP, hydrogen bond donors) with conflicting parameters .

Q. How can spirocyclic analogs of this compound be designed to enhance target binding affinity?

Category : Advanced (Structure-Activity Relationship Design) Methodological Answer :

  • Scaffold hopping : Replace the tetrahydrocarbazole core with spiro[4.5]decane systems (e.g., via [3+2] cycloadditions) to modulate steric and electronic properties.
  • Docking simulations : Use AutoDock Vina to screen virtual libraries against target receptors (e.g., kinase domains) .

Q. What methodologies validate the industrial scalability of chiral resolution for the (6R)-enantiomer?

Category : Advanced (Process Chemistry) Methodological Answer :

  • Chiral chromatography : Optimize CSPs (Chiral Stationary Phases) like cellulose tris(3,5-dimethylphenylcarbamate) for preparative-scale separation.
  • Kinetic resolution : Employ enzymatic catalysis (e.g., lipases) to enrich the (6R)-enantiomer via stereoselective hydrolysis .

Methodological Frameworks for Contested Data

Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?

Category : Advanced (Analytical Chemistry) Methodological Answer :

  • Batch-to-batch analysis : Use LC-HRMS to trace impurities (e.g., diastereomers, residual catalysts).
  • Standardized protocols : Adopt ICH Q2(R1) guidelines for method validation (precision, LOD/LOQ) .

Q. What interdisciplinary approaches integrate synthetic chemistry with computational reaction design?

Category : Advanced (Interdisciplinary Integration) Methodological Answer :

  • Feedback loops : Combine DFT-predicted reaction pathways with high-throughput experimentation (HTE) to iteratively refine conditions.
  • Machine learning : Train models on historical reaction data to predict optimal solvents/catalysts for novel analogs .

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